Cas no 881057-14-3 (2-tert-Butyl-4-iodo-phenylamine)

2-tert-Butyl-4-iodo-phenylamine structure
881057-14-3 structure
Product Name:2-tert-Butyl-4-iodo-phenylamine
Número CAS:881057-14-3
MF:C10H14IN
Megavatios:275.129334926605
MDL:MFCD27931331
CID:2194180
Update Time:2023-12-05

2-tert-Butyl-4-iodo-phenylamine Propiedades químicas y físicas

Nombre e identificación

    • 2-Tert-butyl-4-iodoaniline
    • 2-(1,1-Dimethylethyl)-4-iodobenzenamine (ACI)
    • 2-tert-Butyl-4-iodo-phenylamine
    • MDL: MFCD27931331
    • Renchi: 1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3
    • Clave inchi: CLQKQJQWOHPTSF-UHFFFAOYSA-N
    • Sonrisas: IC1C=C(C(C)(C)C)C(N)=CC=1

2-tert-Butyl-4-iodo-phenylamine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B816480-50mg
2-tert-Butyl-4-iodo-phenylamine
881057-14-3
50mg
$ 70.00 2022-06-06
TRC
B816480-100mg
2-tert-Butyl-4-iodo-phenylamine
881057-14-3
100mg
$ 95.00 2022-06-06
TRC
B816480-500mg
2-tert-Butyl-4-iodo-phenylamine
881057-14-3
500mg
$ 365.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13533-5g
2-(tert-butyl)-4-iodoaniline
881057-14-3 95
5g
$580 2021-05-11
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13533-10g
2-(tert-butyl)-4-iodoaniline
881057-14-3 95%
10g
$1200 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1745200-1g
2-(tert-Butyl)-4-iodoaniline
881057-14-3 98%
1g
¥4753.00 2024-04-27
Ambeed
A593305-1g
2-(tert-Butyl)-4-iodoaniline
881057-14-3 97%
1g
$507.0 2025-04-16
abcr
AB482898-1 g
2-(t-Butyl)-4-iodoaniline; .
881057-14-3
1g
€532.90 2023-04-20
eNovation Chemicals LLC
Y0997023-5g
2-(tert-butyl)-4-iodoaniline
881057-14-3 95%
5g
$1335 2025-02-21
eNovation Chemicals LLC
Y0997023-5g
2-(tert-butyl)-4-iodoaniline
881057-14-3 95%
5g
$885 2024-08-02

2-tert-Butyl-4-iodo-phenylamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  6 h, 0 °C → rt
Referencia
Living Polymerization of Bulky Aryl Isocyanide with Arylrhodium Complexes
Onitsuka, Kiyotaka; Yamamoto, Mari; Mori, Tomoko; Takei, Fumie; Takahashi, Shigetoshi, Organometallics, 2006, 25(5), 1270-1278

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  0 °C; 0 °C → rt; 6 h, rt
Referencia
Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal-Knorr Reaction
Zhang, Lei; Zhang, Jian; Ma, Ji; Cheng, Dao-Juan; Tan, Bin, Journal of the American Chemical Society, 2017, 139(5), 1714-1717

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  rt
Referencia
Synthesis and characterization of polyimides from 4,4'-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether
Li, Congyan; Yi, Lang; Xu, Shuting; Wu, Xiuming; Huang, Wei; et al, Journal of Polymer Research, 2016, 24(1), 1-9

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  5 min, 0 °C; 12 h, rt
Referencia
Synthesis and characterization of soluble polyimides containing tert-butyl, ether linkages and bisphenol A units
Li, Cong-yan; Yi, Lang; Xu, Shu-ting; Huang, Wei; Yan, De-yue, Gaofenzi Xuebao, 2016, (7), 938-945

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine ;  cooled; 6 h, rt
Referencia
A process for preparing 3,3'-di-tert-butylbenzidine
, China, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
Referencia
Enantioselective Synthesis of Axially Chiral N-Aryl-3-methyleneisoindolin-1-ones
Liu, Min; Huang, Min; Li, Wenzhe; Yan, Yingkun; Li, Min; et al, Asian Journal of Organic Chemistry, 2022, 11(8),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  0 °C → rt; 12 h, rt
Referencia
Soluble aromatic polyimides with high glass transition temperature from benzidine containing tert-butyl groups
Yi, Lang; Li, Congyan; Huang, Wei; Yan, Deyue, Journal of Polymer Research, 2014, 21(11), 1-10

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Water ;  0 °C; 4 h, 0 °C
Referencia
N-Heterocyclic Carbene Control over Multiple Stereogenicities: Atroposelective Synthesis of Axially Chiral Phthalimides
Barday, Manuel; Rodrigues, Jessica; Bouillac, Pierre; Rodriguez, Jean; Amatore, Muriel; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 148-155

2-tert-Butyl-4-iodo-phenylamine Raw materials

2-tert-Butyl-4-iodo-phenylamine Preparation Products

2-tert-Butyl-4-iodo-phenylamine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:881057-14-3)2-tert-Butyl-4-iodo-phenylamine
Número de pedido:A1186110
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:00
Precio ($):436.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:881057-14-3)2-tert-Butyl-4-iodo-phenylamine
A1186110
Pureza:99%
Cantidad:1g
Precio ($):436.0